molecular formula C7H11N3O3 B10896998 5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione

5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10896998
M. Wt: 185.18 g/mol
InChI Key: BDIXWZLLNILION-UHFFFAOYSA-N
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Description

5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. Another method includes the use of glycidyl derivatives obtained from epichlorohydrin and corresponding heterocyclic bases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and various substituted pyrimidine derivatives.

Scientific Research Applications

5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrimidine ring structure allows for specific binding to nucleic acids or proteins, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution with a hydroxypropylamino group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

5-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c11-3-1-2-8-5-4-9-7(13)10-6(5)12/h4,8,11H,1-3H2,(H2,9,10,12,13)

InChI Key

BDIXWZLLNILION-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)NCCCO

Origin of Product

United States

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